molecular formula C17H13Cl2N3O B5735211 2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide

2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide

Cat. No.: B5735211
M. Wt: 346.2 g/mol
InChI Key: IZPHUEGIZBOZFU-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at positions 2 and 4 on the benzene ring, and a pyrazole ring substituted with a 3-methylphenyl group

Preparation Methods

The synthesis of 2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(3-methylphenyl)-1H-pyrazole-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c1-10-3-2-4-11(7-10)15-9-16(22-21-15)20-17(23)13-6-5-12(18)8-14(13)19/h2-9H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPHUEGIZBOZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NN2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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